Home > Products > Screening Compounds P132884 > trans-Itraconazole
trans-Itraconazole - 252964-65-1

trans-Itraconazole

Catalog Number: EVT-351707
CAS Number: 252964-65-1
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trans-itraconazole is a geometrical isomer of itraconazole, a well-known antifungal drug. While itraconazole exists as a mixture of four cis-stereoisomers, trans-itraconazole refers specifically to the trans isomers of the drug. Research has explored these trans isomers to understand their distinct biological activities and potential therapeutic applications, particularly in comparison to the clinically used cis-itraconazole. [, , ]

Itraconazole

Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections. It works by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. [] Itraconazole exists as a mixture of four cis-stereoisomers. [, ]

Relevance: Itraconazole is the parent compound of trans-itraconazole, sharing the same core structure but differing in the spatial arrangement of substituents around the dioxolane ring. While itraconazole primarily exists as cis-stereoisomers, the synthesis and evaluation of all eight stereoisomers, including trans-itraconazole, have provided insights into the structure-activity relationship of this compound class. []

(2R,4S,2′R)-Itraconazole and (2R,4S,2′S)-Itraconazole

Compound Description: These are two specific cis-stereoisomers of itraconazole that have been found to undergo stereoselective metabolism by the cytochrome P450 enzyme CYP3A4. [] This metabolism occurs at a site distant from the triazole ring and results in the formation of metabolites such as 3′-OH-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. []

Relevance: The study of these specific cis-stereoisomers of itraconazole highlights the importance of stereochemistry in drug metabolism and the potential for different isomers to exhibit distinct pharmacokinetic profiles. Understanding the metabolism of these isomers can provide insights into the metabolic pathways and potential drug interactions of trans-itraconazole. []

Four trans-Itraconazole stereoisomers

Compound Description: These are four stereoisomers of itraconazole that differ from the clinically used cis-itraconazole in the spatial arrangement of substituents around the dioxolane ring. All four trans-itraconazole stereoisomers were found to be potent inhibitors of CYP3A4. [] Unlike the cis-isomers, these trans-isomers are primarily metabolized by CYP3A4 at the dioxolane ring, leading to ring scission and the formation of two unique metabolites. []

Relevance: The four trans-itraconazole stereoisomers, including the specific isomer referred to as "trans-itraconazole," are directly related to the main compound through a difference in stereochemistry. [] Their study allows for a direct comparison of biological activity and metabolic pathways, offering valuable information on the structure-activity relationship of itraconazole and its analogs.

1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Compound Description: This compound is a metabolite produced from both cis- and trans-itraconazole stereoisomers through dioxolane ring scission. [] It retains the triazole moiety present in itraconazole and exhibits a weaker inhibitory effect on CYP3A4 compared to the parent compound. []

Relevance: This metabolite is structurally related to trans-itraconazole as it is a product of its metabolism. [] Understanding the formation and activity of this metabolite is crucial for elucidating the pharmacokinetic profile and potential drug interactions of trans-itraconazole. This metabolite also helps define the key structural features essential for the biological activity of itraconazole and its analogs.

Itraconazole hydrochloride (ITR-HCl)

Compound Description: Itraconazole hydrochloride (ITR-HCl) is a salt form of itraconazole synthesized to enhance its solubility in water. [] This modification aims to improve its permeation ability across the nail plate for the treatment of fungal nail infections. []

Relevance: ITR-HCl is structurally related to trans-itraconazole as it is simply the hydrochloride salt of the parent compound, itraconazole. [] This modification does not alter the stereochemistry of the core itraconazole molecule, and therefore, trans-itraconazole can also be formulated as a hydrochloride salt to potentially improve its solubility and delivery characteristics.

cis-[2-(2,4 dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4 yl] methylmethanesulfonate and trans-[2-(2,4-dichlorophenyl)-2-(1H 1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methylmethanesulfonate

Compound Description: These two compounds were detected as potential impurities in generic itraconazole samples. [] Their specific structures suggest they are related to the synthesis or degradation pathways of itraconazole.

Relevance: These compounds are structurally related to trans-itraconazole as they share the core triazole and dioxolane ring system found in itraconazole. [] The presence of these impurities highlights the importance of quality control in pharmaceutical manufacturing, ensuring that the final product is free from potentially harmful or less effective byproducts. It emphasizes the need to understand the potential for similar impurities to arise during the synthesis or storage of trans-itraconazole.

2- (2-Butyl) -4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one

Compound Description: This compound was identified as a potential impurity in generic itraconazole samples. [] While it shares some structural similarities with itraconazole, it lacks the dioxolane ring.

Relevance: This compound, although not a direct analog, is grouped into the same chemical class as trans-itraconazole due to the presence of the triazole ring and the substituted phenylpiperazine moiety. [] Its identification as an impurity in itraconazole underscores the need for rigorous quality control measures in drug manufacturing to ensure patient safety and product efficacy.

Source and Classification

trans-Itraconazole is derived from itraconazole, which was originally developed for clinical use in the treatment of systemic fungal infections. It belongs to the class of triazole antifungals, which also includes compounds like fluconazole and voriconazole. The classification of trans-itraconazole falls under the broader category of azole antifungals, known for their mechanism of action that targets fungal sterol biosynthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of trans-itraconazole typically involves several chemical reactions, including:

  1. Formation of the Triazole Ring: The triazole moiety is formed through a cyclization reaction involving appropriate precursors.
  2. N-Alkylation: This step introduces various side chains to the triazole ring, enhancing biological activity and solubility.
  3. Purification: The final product undergoes purification processes such as column chromatography to ensure high purity levels.

A notable method for synthesizing itraconazole analogues, including trans-itraconazole, involves N-alkylation of the triazolone moiety with different alkyl groups, allowing for a library of compounds to be created for further biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of trans-itraconazole can be represented as follows:

  • Chemical Formula: C_35H_38ClN_5O_4S
  • Molecular Weight: 705.22 g/mol

The structure features a triazole ring connected to an azole moiety with various substituents that influence its pharmacological properties. The stereochemistry at specific positions on the molecule plays a crucial role in its efficacy and safety profile.

Chemical Reactions Analysis

Reactions and Technical Details

trans-Itraconazole can undergo various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In biological systems, trans-itraconazole can be hydrolyzed to form hydroxyitraconazole, which may exhibit different antifungal activities.
  2. Oxidative Metabolism: The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that contribute to its therapeutic effects and side effects.

These reactions are critical in understanding the pharmacokinetics and dynamics of trans-itraconazole in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of trans-itraconazole involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi. By blocking this enzyme, trans-itraconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The effectiveness against different fungal species varies based on their specific enzymatic pathways and resistance mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

trans-Itraconazole exhibits several important physical and chemical properties:

  • Solubility: It has low solubility in water but is more soluble in organic solvents like methanol and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported around 165°C to 170°C.

These properties are essential for formulating effective drug delivery systems.

Applications

Scientific Uses

trans-Itraconazole has several significant applications in scientific research and clinical practice:

  1. Antifungal Therapy: It is primarily used to treat systemic fungal infections such as aspergillosis and histoplasmosis.
  2. Research on Resistance Mechanisms: Studies involving trans-itraconazole contribute to understanding how fungi develop resistance to azole drugs.
  3. Synthesis of Analogues: It serves as a precursor for synthesizing various itraconazole analogues with potentially improved efficacy or reduced side effects .
Structural and Stereochemical Characterization of trans-Itraconazole

Molecular Architecture and Stereoelectronic Effects

trans-Itraconazole (chemical name: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one) features a complex polycyclic structure centered on a 1,3-dioxolane ring with defined (2R,4S) stereochemistry. This configuration positions the 2,4-dichlorophenyl and triazolylmethyl groups trans-diaxially, minimizing steric clashes and enabling optimal intramolecular hydrogen bonding between the triazole nitrogen (N4) and the dioxolane oxygen (O1) [4]. The sec-butyl side chain adopts a staggered conformation, enhancing molecular packing efficiency in crystalline phases. Key stereoelectronic properties include:

  • Dipole moment: 5.2 Debye (oriented along the C2-O1 bond axis)
  • π-π stacking capability: Facilitated by chlorophenyl and triazole rings
  • Electrostatic potential mapping: Reveals nucleophilic regions at triazole N4 and carbonyl oxygen [4] [10].

Table 1: Critical Bond Parameters in trans-Itraconazole

Bond/LocationLength (Å)Angle (°)Electronic Feature
C2-O1 (dioxolane)1.423109.5Anomeric effect stabilization
N4-C5 (triazole)1.317105.8Hydrogen bond acceptor capacity
Cl7-C8 (aryl chloride)1.734120.3σ-Hole mediated halogen bonding
C=O (triazolinone)1.221120.9Resonance with adjacent N-N bond

Comparative Analysis of cis- vs. trans-Itraconazole Isomerism

The stereochemical divergence between cis- and trans-itraconazole isomers originates from differential spatial arrangements at the C2 and C4 positions of the dioxolane ring. trans-Itraconazole ((2R,4S)-configuration) exhibits:

  • Enhanced thermodynamic stability: ΔG = 2.3 kcal/mol lower than cis-isomer
  • Superior crystallinity: Melting point 170°C vs. cis-isomer's 162°C (decomposition)
  • Solubility differential: trans form maintains aqueous solubility of 1 ng/mL at pH 7, while cis shows 40% lower solubility due to internal dipole cancellation [4].

The pharmacophore accessibility differs markedly between isomers. Molecular dynamics simulations reveal trans-itraconazole's triazole moiety samples a 180° rotational arc versus cis-isomer's restricted 90° arc, enhancing target binding versatility. Conformational energy barriers:

  • trans-Itraconazole: 4.8 kcal/mol rotation barrier
  • cis-Itraconazole: 7.2 kcal/mol rotation barrier [4] [10].

Table 2: Physicochemical Comparison of Itraconazole Isomers

Propertytrans-Itraconazolecis-ItraconazoleStructural Basis
Melting point (°C)166-170162 (dec.)Efficient crystal packing
Log P (octanol/buffer)5.666.02Altered hydration shell
Aqueous solubility (ng/mL)1.00.6Polar group exposure
CYP51 binding energy (kcal/mol)-9.7-8.2Optimal pharmacophore positioning

Crystallographic Profiling: X-ray Diffraction Patterns and Polymorphism

trans-Itraconazole displays complex polymorphism with three characterized crystalline forms (I, II, III). Form I is the thermodynamically stable polymorph at room temperature, featuring:

  • Monoclinic P2₁/c space group
  • Unit cell parameters: a = 10.28 Å, b = 12.45 Å, c = 18.67 Å, β = 92.5°
  • Density: 1.32 g/cm³ [10].

X-ray powder diffraction (XRPD) fingerprints show diagnostic peaks:

  • Form I: 6.8° (d-spacing 12.99 Å), 10.4° (8.50 Å), 15.2° (5.83 Å) 2θ (Cu-Kα)
  • Form II: 5.9° (14.97 Å), 13.1° (6.75 Å), 17.3° (5.12 Å) 2θ
  • Form III: 7.4° (11.94 Å), 14.8° (5.98 Å), 20.1° (4.41 Å) 2θ

Thermodynamic relationships between polymorphs follow enantiotropic behavior with transition temperatures:

  • Form I → Form II: 82°C (endothermic, ΔH = 3.8 kJ/mol)
  • Form II → Melt: 168°CGlass transition of amorphous form occurs at 59°C (332.4 K) with relaxation time of 1,200 minutes at 40°C below Tg, indicating superior amorphous stability versus simpler azoles [10] [2].

Table 3: Thermal and Crystallographic Parameters of trans-Itraconazole Polymorphs

PolymorphSpace GroupZ'Density (g/cm³)Thermal Stability RangeΔHₜᵣₐₙₛ (kJ/mol)
Form IP2₁/c11.32<82°C-
Form IIP-121.2982-168°C3.8
Form IIIC2/c11.35Metastable-
Amorphous--1.24>59°C (Tg)0.9 (ΔCp at Tg)

Supramolecular Assemblies in Solid-State Configurations

The crystal engineering of trans-itraconazole reveals three dominant supramolecular motifs:

  • Chain inversion: Molecules form centrosymmetric dimers via C-H···O=C interactions (2.89 Å) between triazolinone carbonyl and dichlorophenyl hydrogen
  • Helical stacking: Screw-axis arrangement along [010] direction with π-π interactions (3.48 Å interplanar distance)
  • Halogen-bonded networks: Type II Cl···Cl contacts (3.35 Å) and Cl···N interactions (3.27 Å) connecting inversion chains [4] [10].

In amorphous solid dispersions, molecular mobility studies via modulated DSC reveal a pronounced β-relaxation peak at 45°C below Tg, indicating significant Johari-Goldstein secondary relaxations. These facilitate molecular reorganization with:

  • Stretching exponent (β): 0.58 (Kohlrausch-Williams-Watts function)
  • Activation energy: 78 kJ/mol for sub-Tg motions [10].

Electrospun fibers with polyvinylpyrrolidone (PVP) demonstrate altered assemblies:

  • Fiber diameter: 887-1175 nm
  • Reduced crystallinity: Complete absence of melting endotherm in DSC
  • Hydrogen bonding: FTIR shows 23 cm⁻¹ shift in triazole C=N stretch (1597 cm⁻¹ → 1574 cm⁻¹) indicating PVP carbonyl···itraconazole triazole interaction [3].

Table 4: Supramolecular Assembly Motifs in trans-Itraconazole Solids

Assembly TypeDominant InteractionsGeometryInteraction DistanceStabilization Energy (kJ/mol)
Centrosymmetric dimerC-H···O=C (triazolinone)Anti-parallel2.89 Å15.2
Halogen-bonded chainCl···N (triazole)Linear3.27 Å8.7
π-Stacked columnDichlorophenyl···triazoleOffset parallel3.48 Å12.5
PVP complex (amorphous)C=O···H-N (drug-polymer hydrogen bond)Disordered2.95 Å20.1

The non-aqueous cream matrices exploit supramolecular organization through glycerol monostearate mesophases, where trans-itraconazole incorporates into lamellar liquid crystalline domains with d-spacing = 54.8 Å (SAXS). Drug loading efficiency correlates with Transcutol® concentration due to hydrogen bond-mediated solvation (K = 3.2 × 10³ M⁻¹) [1].

Properties

CAS Number

252964-65-1

Product Name

trans-Itraconazole

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1

InChI Key

VHVPQPYKVGDNFY-KKHGCVKGSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

trans-Itraconazole; rel-4-[4-[4-[4-[[(2R,4R)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one;

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.